molecular formula C6HClF5NO2S B6197733 2-[5-chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid CAS No. 2770359-71-0

2-[5-chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid

Cat. No.: B6197733
CAS No.: 2770359-71-0
M. Wt: 281.6
InChI Key:
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Description

2-[5-chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid: is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with chlorine and trifluoromethyl groups, as well as a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable precursor, such as 2-aminothiazole, with chlorinating agents like phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5-position.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethyl iodide (CF3I) in the presence of a copper catalyst.

    Formation of the Difluoroacetic Acid Moiety: The difluoroacetic acid moiety can be introduced by reacting the intermediate compound with difluoroacetic acid under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the difluoroacetic acid moiety, potentially forming alcohol derivatives.

    Substitution: The chlorine atom on the thiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Material Science: It can be incorporated into polymers to enhance their thermal and chemical stability.

Biology and Medicine:

    Antimicrobial Agents: Due to its thiazole ring, the compound exhibits antimicrobial properties and can be used in the development of new antibiotics.

    Pharmaceuticals: It can serve as a building block for the synthesis of drugs targeting specific enzymes or receptors.

Industry:

    Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides and fungicides.

    Electronics: It can be used in the production of advanced materials for electronic devices due to its stability and electronic properties.

Mechanism of Action

The mechanism of action of 2-[5-chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-chloro-5-(trifluoromethyl)benzoic acid
  • 2-chloro-5-(trifluoromethyl)aniline
  • 5-[2-chloro-5-(trifluoromethyl)phenyl]furfural

Comparison:

  • Structural Differences: While these compounds share the trifluoromethyl and chlorine substituents, they differ in their core structures (thiazole vs. benzene or furan rings).
  • Chemical Properties: The presence of the thiazole ring in 2-[5-chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid imparts unique electronic and steric properties, making it more reactive in certain chemical reactions.
  • Applications: The thiazole derivative is more versatile in its applications, ranging from catalysis to pharmaceuticals, compared to the other compounds which may have more limited uses.

Properties

CAS No.

2770359-71-0

Molecular Formula

C6HClF5NO2S

Molecular Weight

281.6

Purity

95

Origin of Product

United States

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